molecular formula C12H13N3O3 B11804248 Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B11804248
M. Wt: 247.25 g/mol
InChI Key: KVSYSLHNPMCTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride to modify the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Ethyl 5-methoxy-1H-pyrazole-3-carboxylate: Lacks the pyridine moiety but shares the pyrazole core.

    2-(5-Methoxy-1H-pyrazol-3-yl)pyridine: Similar structure but without the ethyl ester group.

Uniqueness: Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system allows for versatile modifications and applications in various fields of research.

Biological Activity

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative notable for its diverse biological activities, particularly in the realm of anti-inflammatory and potential anticancer applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N4O3C_{11}H_{12}N_4O_3 and a molecular weight of approximately 248.24 g/mol. Its structure features a methoxy group at the 5-position of the pyrazole ring and a pyridine substituent, which contribute to its chemical reactivity and biological activity. The presence of a carboxylate functional group enhances its potential interactions with biological targets, particularly cyclooxygenase (COX) enzymes involved in inflammatory processes .

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. Research indicates that it acts as a COX inhibitor, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural modifications can enhance its selectivity and potency against specific COX isoforms, making it a subject of interest in medicinal chemistry .

A study evaluated various derivatives of ethyl 5-substituted pyrazole-3-carboxylates for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results showed significant anti-inflammatory activity for certain derivatives, suggesting that structural substitutions at the pyrazole scaffold can improve efficacy .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. Pyrazoles have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in MCF7 and A549 cancer cell lines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the reaction of diethyl oxalate with pyridine derivatives to form intermediates that are subsequently converted into the final product through hydrazine hydrate reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylateAmino group instead of methoxyKnown COX inhibitor
Ethyl 5-methylpyrazole-3-carboxylateMethyl group on pyrazoleExhibits different pharmacological profiles
Ethyl 4-methylthiazol-2-carboxylateThiazole ring instead of pyrazolePotential antimicrobial activity

This table illustrates how variations in functional groups can lead to different biological activities, emphasizing the significance of this compound's unique combination of methoxy and pyridine functionalities .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)9-8-11(17-2)15(14-9)10-6-4-5-7-13-10/h4-8H,3H2,1-2H3

InChI Key

KVSYSLHNPMCTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.